2-m-Tolylamino propionic acid

Enzyme Inhibition Medicinal Chemistry Peptidyl-prolyl Isomerase

2-m-Tolylamino propionic acid (synonyms: 3-methylphenylalanine, 2-amino-3-(m-tolyl)propanoic acid, CAS: 5472-70-8) is a non-proteinogenic phenylalanine derivative characterized by a methyl group substitution at the meta position of the phenyl ring. This structural modification confers distinct physicochemical properties, including a computed XLogP3 value of -1.2, which differs from the unsubstituted phenylalanine (XLogP3: -1.5), indicating altered lipophilicity that can influence membrane permeability and receptor interactions.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B7724691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-m-Tolylamino propionic acid
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(C)C(=O)O
InChIInChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)
InChIKeyODJHRFGRRIRPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-m-Tolylamino Propionic Acid: Procurement Guide for Non-Proteinogenic Amino Acid Research


2-m-Tolylamino propionic acid (synonyms: 3-methylphenylalanine, 2-amino-3-(m-tolyl)propanoic acid, CAS: 5472-70-8) is a non-proteinogenic phenylalanine derivative characterized by a methyl group substitution at the meta position of the phenyl ring [1]. This structural modification confers distinct physicochemical properties, including a computed XLogP3 value of -1.2, which differs from the unsubstituted phenylalanine (XLogP3: -1.5), indicating altered lipophilicity that can influence membrane permeability and receptor interactions [1]. The compound serves as a key building block in peptide synthesis and medicinal chemistry, particularly in the development of receptor ligands and enzyme inhibitors where precise spatial and electronic characteristics are required [2].

Why 2-m-Tolylamino Propionic Acid Cannot Be Substituted by Ortho/Para Isomers or Unmodified Phenylalanine


Substitution of 2-m-Tolylamino propionic acid with its ortho- or para-tolyl isomers, or with unmodified phenylalanine, is not functionally equivalent due to the critical role of the methyl group's position in determining molecular recognition and biological activity. In the context of AMPA receptor ligands, aryl-substituted phenylalanines exhibit distinct binding modes and enantiopharmacology that are highly sensitive to the substitution pattern on the phenyl ring [1]. The meta-methyl group in 2-m-Tolylamino propionic acid creates a unique steric and electronic environment that influences the compound's interaction with biological targets, including the peptidyl-prolyl cis-trans isomerase Pin1, where derivatives demonstrate nanomolar binding affinity that is contingent on precise structural features [2]. Generic replacement with other phenylalanine analogs without validation risks introducing unpredictable changes in binding kinetics, selectivity, and downstream functional outcomes.

2-m-Tolylamino Propionic Acid: Head-to-Head Comparative Evidence for Scientific Selection


Pin1 Inhibition: Meta-Methylphenylalanine Derivative Demonstrates Nanomolar Potency

A 3-methylphenylalanine derivative (compound 22a) exhibits a binding affinity (Ki) of 32 nM for the peptidyl-prolyl cis-trans isomerase Pin1, as determined by a fluorescence-based enzymatic assay [1]. This quantitative potency, measured under physiological conditions (pH 7.5, 2°C), positions the meta-tolyl scaffold as a privileged structure for targeting Pin1, an enzyme implicated in cancer and neurodegenerative diseases [1].

Enzyme Inhibition Medicinal Chemistry Peptidyl-prolyl Isomerase

Lipophilicity Differentiation: Meta-Methyl Substitution Alters Physicochemical Profile Relative to Parent Phenylalanine

The computed partition coefficient (XLogP3) for 3-methylphenylalanine is -1.2, compared to -1.5 for unsubstituted phenylalanine [1]. This 0.3 unit increase in lipophilicity indicates enhanced membrane permeability potential, which can be a critical differentiator when selecting building blocks for peptide-based therapeutics intended to cross biological barriers [1].

Physicochemical Properties Drug Design ADME Prediction

AMPA Receptor Ligand Potential: Meta-Tolyl Substitution Contributes to Distinct Binding Modes

A series of racemic aryl-substituted phenylalanines, including those with meta-substitution patterns, were evaluated for activity at recombinant rat GluA1-3 and native AMPA receptors [1]. The study reveals that different substitution patterns on the phenyl ring lead to distinct binding modes and enantiopharmacology, with the meta-tolyl group contributing to unique interactions within the ligand-binding domain [1]. While specific Ki or Kb values for the unsubstituted meta-tolyl compound are not reported in the abstract, the structure-activity relationship (SAR) established in this work underscores the importance of the substitution pattern for functional selectivity.

AMPA Receptors Neuroscience Ligand Binding

Optimal Application Scenarios for 2-m-Tolylamino Propionic Acid Based on Quantitative Evidence


Pin1-Targeted Inhibitor Development

Researchers developing inhibitors of the peptidyl-prolyl isomerase Pin1 can utilize 2-m-Tolylamino propionic acid as a core scaffold. The demonstrated 32 nM Ki of a derivative (compound 22a) against Pin1 provides a validated starting point for structure-based optimization [1]. The meta-methyl substitution is a key structural feature contributing to this binding affinity, making the compound a rational choice for medicinal chemistry campaigns focused on Pin1-related pathologies, including certain cancers and tauopathies [1].

Peptide-Based Therapeutics Requiring Enhanced Membrane Permeability

In the design of peptide-based drugs where improved passive diffusion across cellular membranes is desired, 2-m-Tolylamino propionic acid offers a measurable advantage over unmodified phenylalanine. The +0.3 unit increase in XLogP3 (-1.2 vs. -1.5) indicates a higher propensity for membrane partitioning, which can be leveraged to enhance the oral bioavailability or cellular uptake of therapeutic peptides [2].

AMPA Receptor Pharmacology Studies

For neuroscientists investigating the structure-function relationships of AMPA receptors, 2-m-Tolylamino propionic acid serves as a valuable probe within the broader class of aryl-substituted phenylalanines. Its meta-substitution pattern contributes to distinct binding modes and enantiopharmacological profiles, as demonstrated by X-ray crystallography and in vitro binding studies [3]. This makes it a useful tool for mapping the ligand-binding domain and for developing subtype-selective AMPA receptor modulators [3].

Solid-Phase Peptide Synthesis of Unnatural Sequences

As a non-proteinogenic amino acid building block, 2-m-Tolylamino propionic acid is employed in solid-phase peptide synthesis (SPPS) to introduce site-specific structural modifications. The meta-tolyl group provides a defined steric and electronic perturbation that can be used to systematically alter peptide conformation, receptor binding kinetics, and proteolytic stability [4]. This application is supported by its commercial availability in Fmoc- and Boc-protected forms, facilitating seamless integration into standard SPPS workflows [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-m-Tolylamino propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.